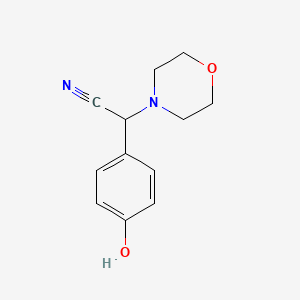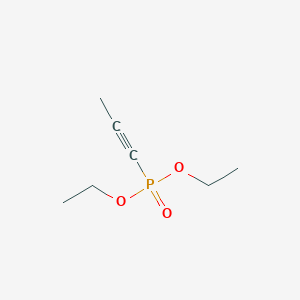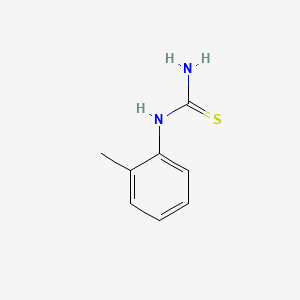
2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile, also known as HMA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, chemical biology, and materials science. HMA is a versatile molecule that exhibits unique properties, making it an attractive target for research.
Scientific Research Applications
Osteoclast Differentiation and Bone Health
This compound has been studied for its effects on bone health, particularly in the inhibition of osteoclast differentiation. Osteoclasts are cells that break down bone tissue, and their excessive activity can lead to diseases like osteoporosis. The compound has shown potential in suppressing oxidative stress markers such as ROS in this process, which is a crucial treatment strategy for bone diseases .
Diabetes Mellitus Treatment
In the context of diabetes treatment, the compound’s derivatives have been investigated for their ability to inhibit key enzymes like α-amylase and α-glucosidase. These enzymes are involved in carbohydrate digestion, and their inhibition can help control blood sugar levels in diabetic patients. The compound has demonstrated reversible inhibition of these enzymes, indicating its potential as a therapeutic agent .
Flavor and Fragrance Industry
A derivative of this compound, known as raspberry ketone, is responsible for the characteristic scent and flavor of ripe raspberries. It has been synthesized for use in flavoring food, beverages, and perfumes. The chemical production of nature-identical raspberry ketone is well established, highlighting the compound’s significance in the flavor and fragrance industry .
Antioxidant Properties
The compound exhibits antioxidant properties, which are beneficial in various health applications. Antioxidants play a vital role in protecting cells from damage caused by free radicals. The compound’s ability to restore the expression of antioxidant enzymes like SOD and CAT lost by RANKL is of particular interest in scientific research .
Inflammatory Conditions and Immune Response
Research has indicated that the compound can inhibit the production of ROS and effectively restore the mineralization of lost osteoblasts. This suggests its potential application in treating inflammatory conditions that accompany bone loss due to excessive osteoclasts. It may also have implications for modulating the immune response .
Synthetic Chemistry and Drug Design
The compound’s structure and reactivity make it a valuable entity in synthetic chemistry. Its derivatives can be designed to target specific biological pathways, making it a useful scaffold in drug design. The compound’s interactions with various enzymes and its inhibitory effects are of great interest in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (mbp), have been found to target estrogen receptor β .
Mode of Action
Similar compounds like mbp have been shown to activate estrogen receptor β-mediated transcription .
Biochemical Pathways
For instance, MBP has been shown to affect cell and leukocyte activation, leukocyte mediated immunity, IL-17, AGE-RAGE signaling in diabetic complications, prion disease, and NOD-like receptor signaling .
Result of Action
For example, MBP has been shown to downregulate the expression of G Protein-Coupled Estrogen Receptor 1 (GPER1) via upregulated Estrogen Receptor β, leading to resistance to GPER1 agonist G-1-mediated anti-proliferative effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the breakdown and effectiveness of a compound . .
properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-9-12(14-5-7-16-8-6-14)10-1-3-11(15)4-2-10/h1-4,12,15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBNAZLYPCNYDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384254 |
Source


|
| Record name | 2-(4-hydroxyphenyl)-2-morpholinoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile | |
CAS RN |
247565-44-2 |
Source


|
| Record name | 2-(4-hydroxyphenyl)-2-morpholinoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)




![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)


![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1334604.png)


